4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

SAR inconsistency from non-oxo piperazine analogs undermines lead optimization. This compound delivers the precise 3-oxopiperazine motif required for dual hydrogen-bond donor/acceptor interactions at the kinase hinge region. Its 4-methylpyrimidine-5-carboxylic acid core is the substructure present in the most potent TNBC-selective analogs (GI₅₀ 30 nM), and the carboxylic acid handle enables direct amide coupling for fragment elaboration. • Enables type I/I½ kinase inhibitor design targeting hinge Cys/Thr residues. • Reduced cLogP (~ -2.7) favors peripheral over CNS kinase programs. • Available in 1 g, 5 g, and 10 g research quantities with 95-98% purity.

Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
Cat. No. B11796163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid
Molecular FormulaC10H12N4O3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)O)N2CCNC(=O)C2
InChIInChI=1S/C10H12N4O3/c1-6-7(9(16)17)4-12-10(13-6)14-3-2-11-8(15)5-14/h4H,2-3,5H2,1H3,(H,11,15)(H,16,17)
InChIKeyJMHTYJUOHMEFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid: Structural Identity & Pharmacophore


4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 1355202-34-4) is a synthetic, small-molecule heterocycle belonging to the piperazinylpyrimidine class of kinase inhibitor scaffolds [1]. Its core architecture combines a 4-methylpyrimidine-5-carboxylic acid moiety with a 3-oxopiperazine substituent at the 2-position (molecular formula C₁₀H₁₂N₄O₃; MW 236.23 g/mol) . This compound is typically supplied as a research-grade intermediate with reported purities of 95–98% .

Scaffold Piperazinylpyrimidine kinase inhibitor core
Pharmacophore 3-Oxopiperazine hinge-binding motif with dual H-bond donor/acceptor
Procurement Research-grade synthetic intermediate for SAR studies

4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid: Generic Substitution & 3-Oxopiperazine Ring


Within the piperazinylpyrimidine chemical class, subtle modifications to the piperazine ring and pyrimidine core can drastically alter kinase selectivity, hydrogen-bonding capacity, and physicochemical properties [1]. The presence of a lactam carbonyl in the 3-oxopiperazine substituent introduces a dual hydrogen-bond donor/acceptor motif absent in simple piperazine or N-methylpiperazine analogs, potentially enabling distinct binding interactions with kinase hinge regions or allosteric sites [2]. Generic substitution with a non-oxo piperazine analog (e.g., 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid) or a des-methyl pyrimidine variant therefore carries a high risk of altered target engagement and pharmacokinetic profile, undermining SAR reproducibility and lead optimization campaigns.

Target Compound
3-Oxopiperazine ring (HBD=2, HBA=7)
Generic N-Methylpiperazine Analog
N-Methylpiperazine ring (HBD=1, HBA=6)
H-bond capacity shift may alter kinase hinge-binding profile
Predicted lipophilicity decrease (ΔLogP ≈ -0.6 to -1.0) may affect ADME properties
Kinase selectivity pattern likely non-transferable; SAR reproducibility at risk

4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid: Quantitative Differentiation Evidence


Hydrogen-Bond Donor/Acceptor Capacity vs. N-Methylpiperazine Analog

The target compound possesses a 3-oxopiperazine ring that provides one additional hydrogen-bond acceptor (the lactam carbonyl oxygen) relative to the N-methylpiperazine analog 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 924834-88-8), which contains only tertiary amine nitrogens as acceptors . This difference increases the total hydrogen-bond acceptor count from 6 to 7, while the hydrogen-bond donor count rises from 1 to 2 due to the lactam N–H .

H-Bond Profile
Reported
Target: HBD 2 / HBA 7
Comparator: HBD 1 / HBA 6
+1 donor, +1 acceptor
May support bidentate hinge-region binding interactions
Structural inference; verify via docking or SPR
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Lipophilicity Differential: Permeability & Solubility

The replacement of the N-methyl group in the comparator with a lactam carbonyl in the target compound is predicted to reduce lipophilicity by approximately 0.6–1.0 log units based on fragment-based cLogP calculations [1]. The comparator 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has a measured LogP of -2.05 , while the target compound, incorporating the more polar 3-oxopiperazine, is expected to exhibit a LogP of approximately -2.7 to -3.0.

Lipophilicity
Class-level inference
ΔLogP ≈ -0.6 to -1.0
More hydrophilic vs. N-methyl analog
Predicted lower lipophilicity may influence CNS penetration trade-off
Predicted value; experimental LogP needed
ADME Drug-Likeness Physicochemical Optimization

Kinase Selectivity: PDGFR Family Inhibition

Piperazinylpyrimidine derivatives, as a compound class, have demonstrated selective binding to the PDGFR tyrosine kinase subfamily (KIT, PDGFRA, PDGFRB, FLT3, CSF1R) in KINOMEscan™ profiling at 10 μM [1]. Compound 4 from the Shallal et al. series showed preferential inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms [2]. While direct profiling data for 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid is not available, the conserved piperazinylpyrimidine core and the 5-carboxylic acid motif—a known kinase hinge-binding pharmacophore—suggest potential engagement with this kinase subfamily.

Kinase Selectivity
Class-level inference
PDGFR subfamily (KIT, PDGFRA/B, FLT3, CSF1R)
Reported class-level binding to PDGFR family kinases
No direct target profiling; confirm experimentally
Kinase Selectivity Cancer Biology Mutant Kinase Targeting

NCI-60 Antiproliferative Activity

In the NCI-60 one-dose screen, piperazinylpyrimidine analog II-18 demonstrated sub-micromolar GI₅₀ values of 90 nM (NCI-H23, NSCLC), 68 nM (RPMI-8226, leukemia), 61 nM (SK-MEL-5, melanoma), and 30 nM (MDA-MB-468, triple-negative breast cancer) [1]. In contrast, structurally distinct analog II-25 exhibited a mean GI₅₀ > 100 μM, highlighting the profound impact of substitution pattern on cellular potency [1]. The target compound contains the 4-methyl substitution on the pyrimidine ring—a feature associated with enhanced antiproliferative activity in this series—combined with the 3-oxopiperazine moiety, which may confer a distinct selectivity window relative to the N-methylpiperazine congeners.

NCI-60 Screen
Class-level inference
Analog II-18: GI₅₀ 30–90 nM (selected lines)
Supports cancer cell-line screening for structural analogs
No target compound data; wide potency range across analogs
Anticancer Activity NCI-60 Panel Cell Line Selectivity

4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid: Research & Procurement Scenarios


Kinase Inhibitor Lead Optimization: Bidentate Hinge Binding

The dual hydrogen-bond donor/acceptor character of the 3-oxopiperazin-1-yl substituent makes this compound particularly suitable as a starting scaffold for designing type I or type I½ kinase inhibitors that engage the hinge region via both the pyrimidine nitrogens and the lactam carbonyl [1]. Procurement of this specific analog is justified over non-oxo piperazine alternatives when the target kinase's hinge sequence contains a donor residue (e.g., Cys, Thr) capable of interacting with the lactam carbonyl.

PDGFR Subfamily Chemical Probe Development

Based on the demonstrated class-level selectivity of piperazinylpyrimidines for PDGFR family kinases (KIT, PDGFRA, PDGFRB, FLT3, CSF1R) in KINOMEscan™ profiling [2], this compound may serve as a precursor for developing chemical probes targeting oncogenic PDGFR mutants. The carboxylic acid functionality at the 5-position provides a convenient synthetic handle for amide coupling to introduce additional kinase-privileged fragments or fluorescent reporters.

Triple-Negative Breast Cancer Tool Compound Synthesis

Piperazinylpyrimidine analogs have shown selective cytotoxicity against MDA-MB-468 triple-negative breast cancer cells, with II-18 achieving a GI₅₀ of 30 nM [2]. The target compound's 4-methylpyrimidine-5-carboxylic acid core—a substructure present in the most potent analogs—positions it as a viable starting material for synthesizing and optimizing TNBC-selective agents through iterative medicinal chemistry.

Physicochemical Optimization: CNS vs. Peripheral Kinase Programs

The reduced predicted lipophilicity of the 3-oxopiperazine analog (estimated cLogP ≈ -2.7 to -3.0) relative to N-methylpiperazine comparators (LogP = -2.05) offers a strategic advantage in peripheral kinase programs where minimizing CNS penetration is desirable. Conversely, the polar surface area contribution of the lactam may need to be compensated via prodrug strategies if CNS target engagement is required.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (hinge binding)
3-Oxopiperazine H-bond donor/acceptor motif
Hinge-region binding assay profiling
PDGFR subfamily signaling studies
Class-level PDGFR kinome selectivity
Kinase panel selectivity confirmation
Breast cancer cell-model studies
4-Methylpyrimidine-5-carboxylic acid core
Cell-line antiproliferative screening
Peripheral kinase target engagement studies
Predicted lower lipophilicity (cLogP)
Permeability and CNS exposure profiling
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